molecular formula C9H8BrNO3 B144633 5-(Bromoacetyl)salicylamide CAS No. 73866-23-6

5-(Bromoacetyl)salicylamide

Cat. No. B144633
CAS RN: 73866-23-6
M. Wt: 258.07 g/mol
InChI Key: VXWSXLSUWGZOHD-UHFFFAOYSA-N
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Description

5-(Bromoacetyl)salicylamide is a chemical compound that serves as an important intermediate in the synthesis of various medicinal and pesticide products. Its significance lies in its functional groups, which allow for further chemical modifications leading to a wide range of applications.

Synthesis Analysis

The synthesis of 5-(Bromoacetyl)salicylamide is achieved through the bromination of 5-acetyl salicylamide using bromine. The process yields a high selectivity with a notable yield of 93.2% when the molar ratio of 5-acetyl salicylamide to bromine is maintained at 1:1.05 at a temperature of 5°C for a duration of 12 hours .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 5-(Bromoacetyl)salicylamide, they do provide insights into related compounds. For instance, the study of 5-bromo-salicylic acid reveals the presence of eight conformers, with the most stable being the C1 form. This information can be extrapolated to understand the potential conformers of 5-(Bromoacetyl)salicylamide, considering the similarities in the brominated salicylic acid backbone .

Chemical Reactions Analysis

The reactivity of 5-(Bromoacetyl)salicylamide can be inferred from related compounds. For example, the synthesis of (R)-5-(1-hydroxyl-2-bromoethyl)salamide acetate from 5-bromoacetyl salamide acetate involves multiple steps, including esterification, ammonolysis, Friedel-Crafts acylation, α-bromination, and acetylation. This demonstrates the versatility of bromoacetyl compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Bromoacetyl)salicylamide are not directly discussed in the provided papers. However, studies on similar brominated salicylaldehyde compounds, such as the zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde, provide insights into the potential properties of 5-(Bromoacetyl)salicylamide. These complexes exhibit intercalation with DNA, moderate DNA cleavage abilities, reversible binding to serum albumins, and antimicrobial activity, suggesting that 5-(Bromoacetyl)salicylamide may also possess similar properties .

Scientific Research Applications

Intermediate in Medicine and Pesticide Synthesis

5-(Bromoacetyl)salicylamide is primarily known as an important intermediate in the synthesis of medicines and pesticides. It is produced through the bromination of 5-acetyl salicylamide, achieving high selectivity and a yield of 93.2% under specific conditions (Luo Cheng-li, 2006).

Inhibition of Enzymes

This compound has been observed to irreversibly inhibit enzymes like glutamic dehydrogenase and lactic dehydrogenase. Its effectiveness is comparable to standard exoalkylating agents, but at significantly lower concentrations, highlighting its potent inhibitory properties (B. R. Baker, R. Patel, P. Almaula, 1963).

Chemical Synthesis Applications

In chemical syntheses, 5-(Bromoacetyl)salicylamide has been used to produce compounds like albuterol-D_2, showcasing its versatility in chemical reaction pathways. This synthesis process boasts advantages such as simplicity, short process flow, and minimal side product generation (Xu Jian-fe, 2013).

Antibacterial Activity Studies

Research has also explored the antibacterial activities of salicylamides, including derivatives of 5-(Bromoacetyl)salicylamide, against specific oral microorganisms implicated in periodontal disease. These studies highlight the potential of salicylamides in dental and oral health applications (R. A. Coburn, A. Batista, R. T. Evans, R. Genco, 1981).

Vascular Effects Studies

In pharmacological research, derivatives of 5-(Bromoacetyl)salicylamide have been studied for their antagonistic effects on vascular responses, particularly in relation to serotonin. This research contributes to our understanding of vascular pharmacology and potential therapeutic applications (W. E. Glover, R. Marshall, R. F. Whelan, 1957).

Nerve Membrane Research

5-(Bromoacetyl)salicylamide and its derivatives have been the focus of studies on nerve membranes, particularly in understanding their effects on non-myelinated and myelinated nerve fibers. These studies are important in the field of neuropharmacology and neurophysiology (F. R. Neto, 1980).

Anti-Inflammatory and Antitumor Properties

The unique properties of 5-(Bromoacetyl)salicylamide and its derivatives have been explored in relation to anti-inflammatory and antitumor activities. These studies contribute to the ongoing research in cancer prevention and treatment of inflammatory diseases (F. Di Renzo, G. Cappelletti, M. L. Broccia, E. Giavini, E. Menegola, 2008).

Role in Polymer Science

In polymer science, 5-(Bromoacetyl)salicylamide has been used in the development of uranyl and iron(III) binding agents. These developments are significant in the fields of material science and environmental chemistry, particularly in the context of metal ion sequestration (H. Park, Joonhyung Cho, J. Suh, 1997).

Safety And Hazards

5-(Bromoacetyl)salicylamide is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray .

Relevant Papers The synthesis of 5-(Bromoacetyl)salicylamide and its use as a reagent in the synthesis of bisthiazole derivatives and novel 7-methylguanine derivatives targeting influenza polymerase binding domains are discussed in a paper .

properties

IUPAC Name

5-(2-bromoacetyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14/h1-3,12H,4H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWSXLSUWGZOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10995014
Record name 5-(Bromoacetyl)-2-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromoacetyl)salicylamide

CAS RN

73866-23-6
Record name 5-(2-Bromoacetyl)-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73866-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 5-(bromoacetyl)-2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073866236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Bromoacetyl)-2-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromoacetyl)salicylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-(Bromoacetyl)salicylamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
B Narayana, KKV Raj, BV Ashalatha, NS Kumari… - European journal of …, 2004 - Elsevier
The 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide (4a), 5-(2-amino-1, 3-thiazol-5-yl)-2-hydroxy benzamide (4b), 2-hydroxy-5-(2-alkyl-1,3-Thiazol-5-yl) benzamide (4c and 4d), 5-{2-[(N-…
Number of citations: 131 www.sciencedirect.com
JE Clifton, I Collins, P Hallett, D Hartley… - Journal of Medicinal …, 1982 - ACS Publications
A series of phenethanolamines (3) based on salicylamide has beenprepared and shown to possess^-adrenergic blocking properties. When the basic nitrogen atom was substituted by …
Number of citations: 81 pubs.acs.org
R Lengacher, S Ott, O Blacque, H Braband… - Journal of Organometallic …, 2022 - Elsevier
The biologically relevant arenes ethyl salicylate and salicylic amide as well as the fluorescent coumarin and pyrene units were functionalized with a cyclopentadiene unit. The Re and …
Number of citations: 2 www.sciencedirect.com
A Singh, S Malik, AS Mirza - International Journal of …, 2016 - search.ebscohost.com
Schiff bases are versatile ligands and play important role in medicinal and bioinorganic fields because of their wide spectrum of biological activities. Schiff bases are multipurpose …
Number of citations: 2 search.ebscohost.com
D Walker - Process Chemistry in the Pharmaceutial Industry, 1999 - books.google.com
1. Background The turbulent nature of New Chemical Entity (NCE) development is widely recognized. Only 1 in 10 or so new entities identified for development will reach the market …
Number of citations: 1 books.google.com
M Bantzi, F Augsburger, J Loup, Y Berset… - Journal of Medicinal …, 2021 - ACS Publications
… 5-Bromoacetyl salicylamide (corresponding electrophile for 23a–23b) was originally purchased from Merck (MDL number MFCD00792456). For the synthesis of compounds 22a–22b, …
Number of citations: 15 pubs.acs.org
N Chidananda, B Poojary, V Sumangala… - Medicinal Chemistry …, 2014 - Springer
Two new series of compounds namely, 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene incorporated [1,3,4]oxadiazoline 4a–j and [1,3]thiazole 6a–j derivatives, were prepared. …
Number of citations: 10 link.springer.com
KP Sunavala - Active Pharmaceutical Ingredients: Development …, 2016 - books.google.com
The field of maintenance has changed considerably, perhaps more than any other business discipline over the past 50 years, and the pharmaceutical industry is also responding to …
Number of citations: 2 books.google.com
N Siddiqui, MF Arshad, W Ahsan… - Int. J. Pharm. Sci. Drug …, 2009 - researchgate.net
Thiazoles displayed broad range of biological activities and found in many potent biologically active molecules such as Sulfathiazol (antimicrobial drug), Ritonavir (antiretroviral drug), …
Number of citations: 258 www.researchgate.net
CB Rosas - Active Pharmaceutical Ingredients: Development …, 2016 - books.google.com
… , the manufacturing process is simplified by tapping on commercially available compounds of greater structural complexity (intermediates), such as 5-bromoacetyl salicylamide as the …
Number of citations: 2 books.google.com

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